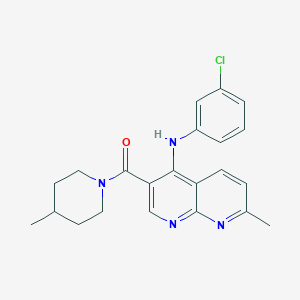

![molecular formula C19H21N5O2 B2922826 2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887461-49-6](/img/structure/B2922826.png)

2-[(2,5-Dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

Imidazole has a unique structure with two nitrogen atoms and three carbon atoms forming a five-membered ring . This structure is the basis for many natural products such as histidine, purine, histamine, and DNA-based structures .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications

Luminescence Sensing

Two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and analyzed for their luminescence sensing capabilities. These frameworks show selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for chemicals like benzaldehyde, m-methylbenzaldehydes, and m-hydroxybenzaldehyde (Shi et al., 2015).

Novel Organic Frameworks

Research on orthoamide derivatives of 1,3-dimethylparabanic acid has contributed to the development of new organic frameworks, providing insights into the chemical properties and potential applications of these compounds in various scientific and industrial fields (Kantlehner et al., 2012).

Antimicrobial and Antioxidant Activities

A study on imidazo[1,2-a]pyridine derivatives revealed their antimicrobial screening against a variety of bacterial and fungal strains. Some derivatives showed potent activity, comparable or superior to commercial drugs, highlighting their significance in developing new antimicrobial agents (Desai et al., 2012).

Catalytic Activity in Organic Synthesis

Research on biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile compounds as catalysts for the coupling reaction of nucleoside methyl phosphonamidites showcases their utility in enhancing the efficiency of organic synthesis processes (Bats et al., 2013).

Hepatoprotective Activity

A unique synthesis approach led to the creation of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds. Some of these were tested for hepatoprotective activity, with notable results suggesting potential therapeutic applications (Ram et al., 2002).

Safety And Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future .

properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-11-6-7-12(2)14(8-11)10-24-17(25)15-16(22(5)19(24)26)20-18-21(4)13(3)9-23(15)18/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILQQULOXWBQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810083 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

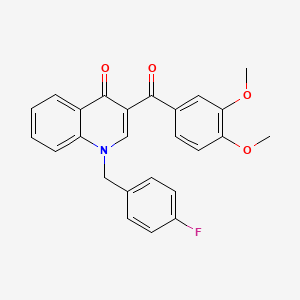

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

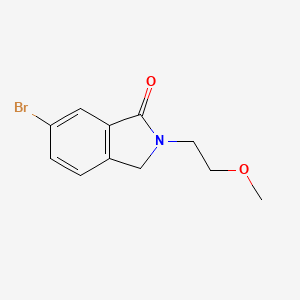

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)

![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)

![1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2922759.png)

![1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2922764.png)